molecular formula C12H14N2O2 B563041 rac Mephenytoin-d3 CAS No. 1185101-86-3

rac Mephenytoin-d3

Cat. No. B563041
M. Wt: 221.274
InChI Key: GMHKMTDVRCWUDX-BMSJAHLVSA-N
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Description

Rac Mephenytoin-d3 is a stable isotope labelled compound of rac Mephenytoin . It is a type of anticonvulsant and its molecular formula is C12H11D3N2O2 . The CAS number for rac Mephenytoin-d3 is 1185101-86-3 .


Molecular Structure Analysis

The molecular structure of rac Mephenytoin-d3 is characterized by its molecular formula, C12H11D3N2O2 . The InChI representation of its structure is InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 .


Physical And Chemical Properties Analysis

Rac Mephenytoin-d3 has a molecular weight of 221.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 221.124357931 g/mol . The topological polar surface area is 49.4 Ų . It has a heavy atom count of 16 .

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics in Relation to Genotypes:

    • Rac Mephenytoin-d3, through its metabolizing enzyme CYP2C19, plays a role in understanding the pharmacokinetics and pharmacodynamics of drugs like rabeprazole and its relation to different CYP2C19 genotypes. This is crucial for tailoring drug therapy based on individual genetic makeup (Horai et al., 2001).
  • Understanding Genetic Polymorphism in Drug Metabolism:

    • The study of rac Mephenytoin-d3 metabolism aids in understanding the genetic polymorphism related to drug metabolism in different ethnic groups. This polymorphism is significant for drugs metabolized by CYP2C19, impacting the effectiveness and safety of various drugs (de Morais et al., 1994).
  • Role in Pharmacogenomics:

    • Rac Mephenytoin-d3's metabolism has implications in pharmacogenomics. It can be used to determine individual genetic variations in drug metabolism, which is crucial for developing personalized medicine strategies (He, Zhao, & Hao, 2004).
  • Investigating Interactions of Genetic Variants:

    • Research on rac Mephenytoin-d3 contributes to understanding how different genetic variants of CYP2C19 interact with other drugs and enzymes. This knowledge is essential for predicting drug interactions and avoiding adverse drug reactions (Garcia-Barcelo et al., 1999).
  • Identifying Rare Genetic Variants:

    • Studies on rac Mephenytoin-d3 have helped identify rare genetic variants responsible for drug metabolism polymorphism, particularly in specific populations such as the Japanese. This is vital for understanding ethnic differences in drug response (de Morais et al., 1994).

properties

IUPAC Name

5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662065
Record name 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Mephenytoin-d3

CAS RN

1185101-86-3
Record name 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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